

Spectroscopic Comparison of Fluorinated Butenoates: A Guide for Researchers

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Compound of Interest

Compound Name: *tert*-Butyl 4,4,4-trifluorobut-2-enoate

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A detailed analysis of the ^1H and ^{19}F NMR spectral data for ***tert*-Butyl 4,4,4-trifluorobut-2-enoate** and its analogues, providing researchers with key comparative data for compound characterization and quality control.

This guide presents a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for ***tert*-Butyl 4,4,4-trifluorobut-2-enoate** and its corresponding ethyl and methyl esters. While comprehensive, experimentally verified ^1H and ^{19}F NMR data for ***tert*-Butyl 4,4,4-trifluorobut-2-enoate** is not readily available in the public domain, this guide leverages data from its closely related analogues to provide valuable insights for researchers in drug development and materials science. Understanding the subtle shifts and coupling constants in these compounds is crucial for confirming molecular structure, assessing purity, and predicting reactivity.

Comparative NMR Data Analysis

The following tables summarize the available ^1H and ^{19}F NMR data for the ethyl and methyl esters of 4,4,4-trifluorobut-2-enoic acid. This information serves as a benchmark for the expected spectral features of the *tert*-butyl analogue.

Table 1: ^1H NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
tert-Butyl 4,4,4-trifluorobut-2-enoate	Data not available	-	-	-
Ethyl (E)-4,4,4-trifluorobut-2-enoate	6.40-6.39	m	-	=CH
4.32-4.18	m	-	OCH2	
1.32	t	7.2	CH3	
Methyl (E)-4,4,4-trifluorobut-2-enoate	6.34	dd	6.0, 3.6	=CH
3.68	s	-	OCH3	

Table 2: ¹⁹F NMR Data Comparison

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
tert-Butyl 4,4,4-trifluorobut-2-enoate	Data not available	-	-	-
Ethyl (E)-4,4,4-trifluorobut-2-enoate	-66.04	d	9.0	CF3
Methyl (E)-4,4,4-trifluorobut-2-enoate	-68.05	d	10.5	CF3

Experimental Protocols

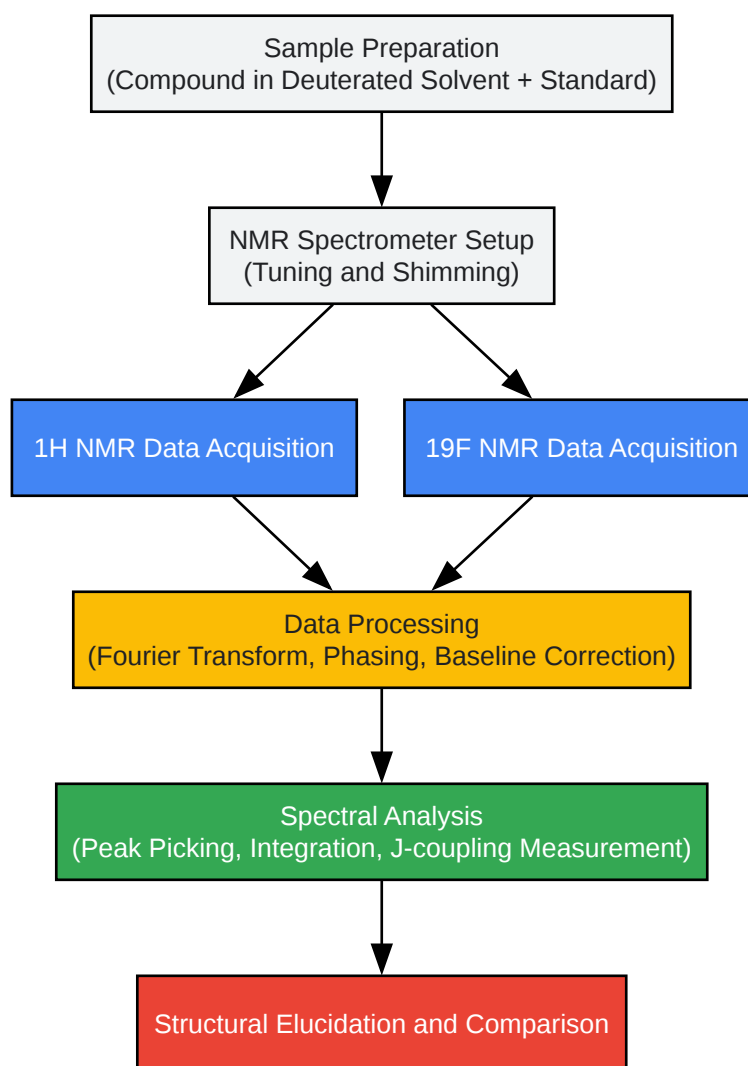
The acquisition of high-quality ^1H and ^{19}F NMR data is paramount for accurate structural elucidation. Below is a generalized experimental protocol that serves as a standard procedure for obtaining the NMR spectra of compounds like **tert-Butyl 4,4,4-trifluorobut-2-enoate** and its analogues.

General NMR Spectroscopic Protocol:

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ^1H NMR or a fluorinated reference for ^{19}F NMR (e.g., CFCl_3), is added.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{19}F nuclei. The magnetic field is shimmed to ensure homogeneity.
- **^1H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- **^{19}F NMR Acquisition:** A one-dimensional fluorine-19 NMR spectrum is acquired. This may be done with or without proton decoupling to observe ^1H - ^{19}F coupling. Similar acquisition parameters as for ^1H NMR are optimized.
- **Data Processing:** The raw free induction decay (FID) signal is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for the characterization of fluorinated butenoates.



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NMR Data Acquisition and Analysis Workflow

Discussion and Conclusion

The provided NMR data for the ethyl and methyl esters of 4,4,4-trifluorobut-2-enoic acid offer a solid foundation for researchers working with the tert-butyl analogue. The characteristic chemical shifts of the vinyl protons and the trifluoromethyl group are key identifiers. For **tert-Butyl 4,4,4-trifluorobut-2-enoate**, one would anticipate a singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region of the ^1H NMR spectrum. The chemical shift of the CF_3 group in the ^{19}F NMR spectrum is expected to be in a similar region to its ester analogues.

This guide underscores the importance of systematic data collection and comparison in chemical research. While a complete dataset for the title compound remains elusive in publicly accessible literature, the comparative data presented herein provides a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Researchers are encouraged to contribute their own experimental data to public databases to enrich the collective understanding of such compounds.

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